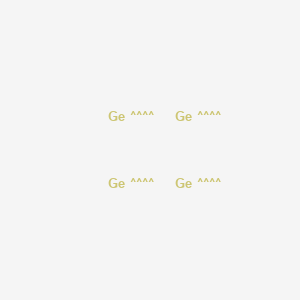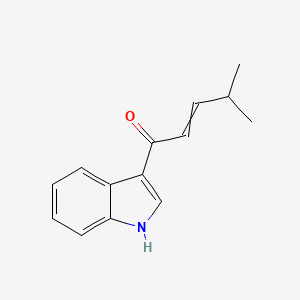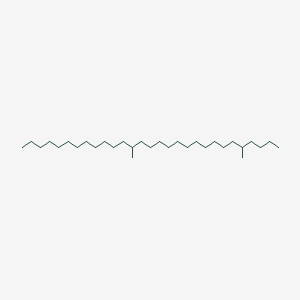
5,17-Dimethylnonacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,17-Dimethylnonacosane is a hydrocarbon with the molecular formula C₃₁H₆₄ It is a branched alkane, specifically a dimethyl derivative of nonacosane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,17-Dimethylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are carried out in large reactors under controlled temperatures and pressures to ensure high yields and purity.
化学反应分析
Types of Reactions
5,17-Dimethylnonacosane can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium at room temperature.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst at elevated temperatures and pressures.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or with radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
科学研究应用
5,17-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: This compound is studied for its role in the cuticular lipids of insects, where it functions as a pheromone or protective barrier.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used in the formulation of lubricants and as a standard in the calibration of analytical instruments.
作用机制
The mechanism of action of 5,17-Dimethylnonacosane in biological systems involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
相似化合物的比较
Similar Compounds
- 2,17-Dimethylnonacosane
- 3,11-Dimethylnonacosane
- 5,13-Dimethylnonacosane
Uniqueness
5,17-Dimethylnonacosane is unique due to its specific branching pattern, which can influence its physical and chemical properties. For example, its melting point, boiling point, and solubility can differ significantly from other dimethylnonacosane isomers. This uniqueness makes it valuable in specific applications where these properties are critical.
属性
CAS 编号 |
110371-61-4 |
|---|---|
分子式 |
C31H64 |
分子量 |
436.8 g/mol |
IUPAC 名称 |
5,17-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-10-11-12-14-17-21-24-28-31(4)29-25-22-19-16-13-15-18-20-23-27-30(3)26-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI 键 |
IJEHERDQWNPYBI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCCCC(C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)


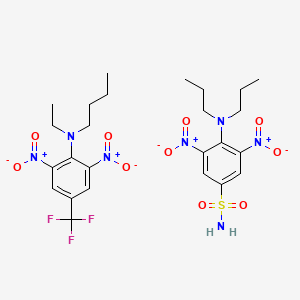
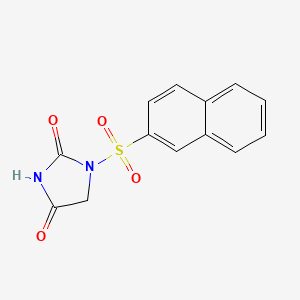
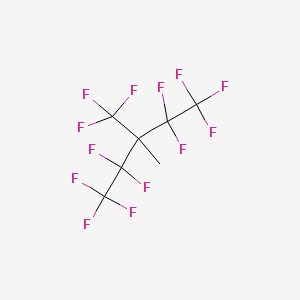
![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)

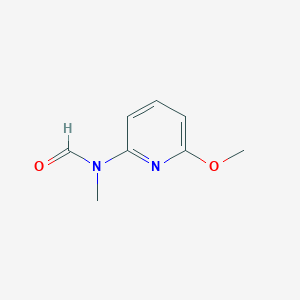
![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)
